Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate
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Overview
Description
Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chloro-4-methylpentyl groups attached to a biphenyl core, which is further substituted with dicarboxylate groups. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4,4’-biphenyldicarboxylic acid with 2-chloro-4-methylpentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of biphenyl derivatives with hydrogen atoms replacing chloro groups.
Substitution: Formation of biphenyl derivatives with new functional groups.
Scientific Research Applications
Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: A biphenyl derivative with similar structural features but different functional groups.
2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid: Another biphenyl derivative with distinct substituents.
Uniqueness
Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its specific combination of chloro-4-methylpentyl and dicarboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2-chloro-4-methylpentyl) 4-[4-(2-chloro-4-methylpentoxy)carbonylphenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32Cl2O4/c1-17(2)13-23(27)15-31-25(29)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(30)32-16-24(28)14-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAGOTLMOOPYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(CC(C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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